4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione
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Overview
Description
4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the isoindole ring.
Etherification: Attachment of the octadecyloxy group to the phenyl ring.
Cyclization: Formation of the isoindole-1,3-dione core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the isoindole ring or the phenyl substituent.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized isoindole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrachloro-2-phenyl-isoindole-1,3-dione: Lacks the octadecyloxy group, potentially altering its chemical properties and applications.
2-(3-Octadecyloxy-phenyl)-isoindole-1,3-dione: Lacks the chlorine atoms, which might affect its reactivity and stability.
Uniqueness
4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione is unique due to the combination of chlorine atoms and the octadecyloxy group, which can impart distinct chemical and physical properties. This uniqueness might make it particularly suitable for specific applications in materials science or pharmaceuticals.
Properties
Molecular Formula |
C32H41Cl4NO3 |
---|---|
Molecular Weight |
629.5 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(3-octadecoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C32H41Cl4NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-40-24-20-18-19-23(22-24)37-31(38)25-26(32(37)39)28(34)30(36)29(35)27(25)33/h18-20,22H,2-17,21H2,1H3 |
InChI Key |
XRTSTOQFWMGRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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